molecular formula C17H11Cl3N2S B12594767 2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine CAS No. 651315-82-1

2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine

Cat. No.: B12594767
CAS No.: 651315-82-1
M. Wt: 381.7 g/mol
InChI Key: RKWKZBNJNAASLA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a methylsulfanyl group attached to a pyrimidine ring. Its molecular formula is C17H11Cl3N2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-6-(4-chlorophenyl)pyrimidine with 4-(methylsulfanyl)phenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the pyrimidine ring.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the methylsulfanyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(4-chlorophenyl)pyrimidine
  • 2,4-Dichloro-5-(4-methylsulfanyl)phenyl)pyrimidine
  • 2,4-Dichloro-6-(4-methylphenyl)pyrimidine

Uniqueness

2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine is unique due to the combination of its structural features, including the presence of both chlorine atoms and a methylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

Properties

CAS No.

651315-82-1

Molecular Formula

C17H11Cl3N2S

Molecular Weight

381.7 g/mol

IUPAC Name

2,4-dichloro-6-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrimidine

InChI

InChI=1S/C17H11Cl3N2S/c1-23-13-8-4-10(5-9-13)14-15(21-17(20)22-16(14)19)11-2-6-12(18)7-3-11/h2-9H,1H3

InChI Key

RKWKZBNJNAASLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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